![molecular formula C21H25N3O3 B5714041 2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as DPPEP and has a molecular weight of 382.49 g/mol. DPPEP is a white crystalline solid that has a melting point of 189-191°C and is soluble in organic solvents such as chloroform, methanol, and ethanol.
作用機序
The mechanism of action of DPPEP is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to changes in gene expression patterns. DPPEP has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DPPEP has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. DPPEP has also been shown to reduce inflammation in animal models of arthritis. In addition, DPPEP has been shown to inhibit the replication of the hepatitis C virus and the influenza virus.
実験室実験の利点と制限
DPPEP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a useful tool for studying these biological processes. However, DPPEP also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the synthesis of DPPEP can be challenging and the yield obtained through the synthesis method is not very high.
将来の方向性
There are several future directions for the research on DPPEP. One direction is to further investigate its mechanism of action and identify the specific targets of its activity. Another direction is to study the potential use of DPPEP in combination with other drugs for the treatment of cancer and viral infections. Additionally, the development of more efficient synthesis methods for DPPEP could lead to increased availability and lower costs for researchers.
合成法
DPPEP can be synthesized through the reaction of 2,2-dimethyl-N-(phenyl)propanamide with ethyl phenoxyacetate and hydrazine hydrate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and the product is purified through recrystallization. The yield of DPPEP obtained through this method is around 60-70%.
科学的研究の応用
DPPEP has potential applications in various research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. DPPEP has been studied for its potential use in the treatment of breast cancer, prostate cancer, and liver cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the influenza virus. DPPEP has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis.
特性
IUPAC Name |
2,2-dimethyl-N-[3-[(E)-C-methyl-N-[(2-phenoxyacetyl)amino]carbonimidoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15(23-24-19(25)14-27-18-11-6-5-7-12-18)16-9-8-10-17(13-16)22-20(26)21(2,3)4/h5-13H,14H2,1-4H3,(H,22,26)(H,24,25)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMZNYCJFXQTEJ-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(3-{(1E)-1-[2-(phenoxyacetyl)hydrazinylidene]ethyl}phenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

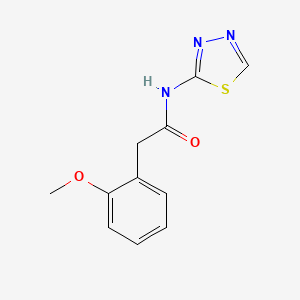

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)
![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)
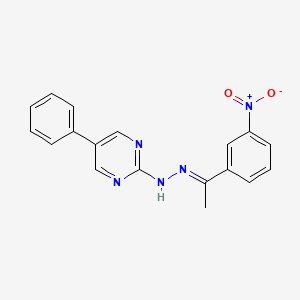
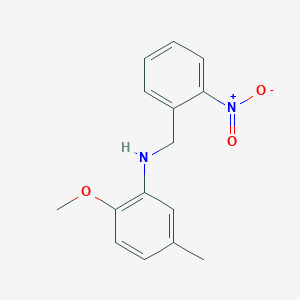
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)
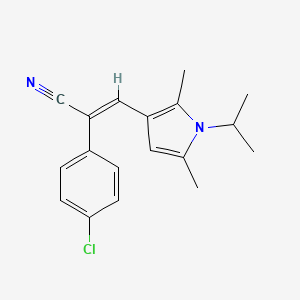
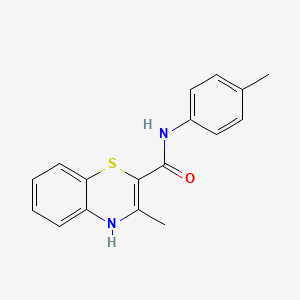
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)